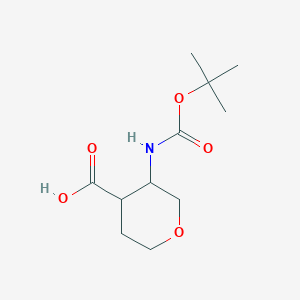
RuPhosPd(crotyl)Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuPhosPd(crotyl)Cl, also known as chloro(crotyl)(2-dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl)palladium(II), is a palladium-based catalyst. It is widely recognized for its efficiency in facilitating various organic reactions, particularly amination reactions. The compound is characterized by its bulky, electron-rich RuPhos ligand, which enhances its reactivity and minimizes the formation of side products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
RuPhosPd(crotyl)Cl is synthesized through a series of chemical reactions involving palladium and the RuPhos ligand. The synthesis typically involves the reaction of palladium(II) chloride with the RuPhos ligand in the presence of a crotyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of palladium(II) chloride in an appropriate solvent.
- Addition of the RuPhos ligand to the solution.
- Introduction of the crotyl group to the reaction mixture.
- Stirring the mixture under controlled temperature and pressure conditions until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
RuPhosPd(crotyl)Cl undergoes various types of chemical reactions, including:
Amination Reactions: The compound is highly effective in catalyzing amination reactions, particularly with secondary amines.
Cross-Coupling Reactions: It is also used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Amination Reactions: Common reagents include secondary amines and aryl halides.
Cross-Coupling Reactions: Reagents include aryl boronic acids (for Suzuki-Miyaura) and aryl halides (for Buchwald-Hartwig).
Major Products
Amination Reactions: The major products are arylamines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: The products include biaryl compounds and substituted aromatic structures, which are crucial in the development of polymers, ligands, and natural products.
Aplicaciones Científicas De Investigación
RuPhosPd(crotyl)Cl has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of RuPhosPd(crotyl)Cl involves the activation of the palladium center by the RuPhos ligand. The bulky, electron-rich ligand enhances the reactivity of the palladium, facilitating the formation of key intermediates in the catalytic cycle. The crotyl group plays a crucial role in stabilizing these intermediates, allowing for efficient catalysis. The molecular targets include aryl halides and amines, which undergo oxidative addition and reductive elimination steps to form the desired products .
Comparación Con Compuestos Similares
Similar Compounds
XPhosPd(crotyl)Cl: Similar to RuPhosPd(crotyl)Cl but with a different ligand structure.
SPhosPd(crotyl)Cl: Another palladium-based catalyst with a different ligand.
Uniqueness
This compound is unique due to its bulky, electron-rich RuPhos ligand, which provides enhanced reactivity and minimizes side product formation. This makes it particularly effective in amination reactions and other catalytic processes where high efficiency and selectivity are required .
Propiedades
Fórmula molecular |
Tb96 |
|---|---|
Peso molecular |
15256.834 g/mol |
Nombre IUPAC |
terbium |
InChI |
InChI=1S/96Tb |
Clave InChI |
LRULPCBGFGVMGB-UHFFFAOYSA-N |
SMILES canónico |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



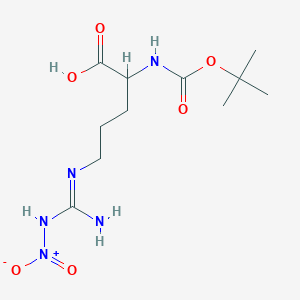
![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
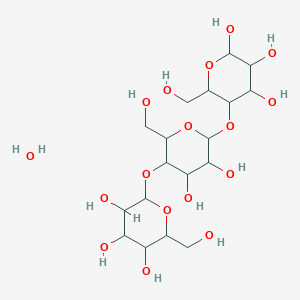
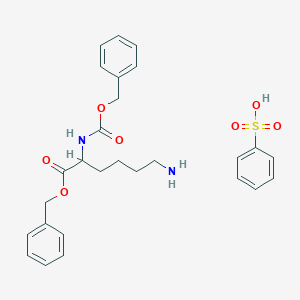
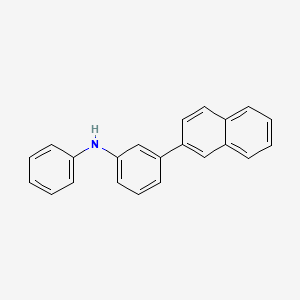
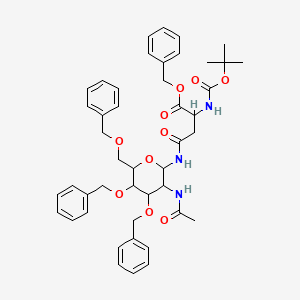
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
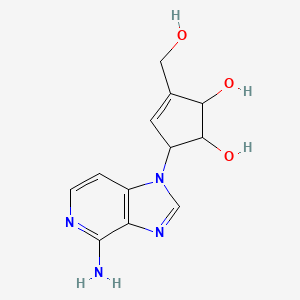
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
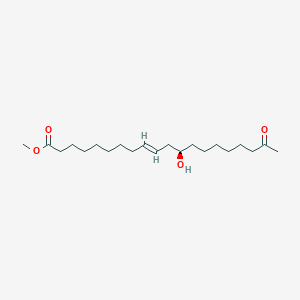
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)
